1-Hydroxy Valdecoxib-13C2,15N

LC-MS/MS Bioanalysis Method Validation

LC-MS/MS quantification of the valdecoxib M1 metabolite (1-hydroxy valdecoxib) in plasma, urine, or microsomal incubations is severely impacted by matrix effects and inconsistent extraction recovery. Non-isotopic internal standards cannot correct these variables, compromising regulatory compliance. 1-Hydroxy Valdecoxib-13C2,15N is a stable isotope-labeled internal standard (SIL-IS) designed to eliminate this analytical variability. • 13C/15N labeling (+3 Da shift) ensures co-elution and superior ion suppression compensation vs. deuterated labels. • Enables FDA-compliant method validation for DMPK, DDI, and bioequivalence studies. • Supplied as a certified reference standard with documented isotopic enrichment for reliable pharmacokinetic profiling.

Molecular Formula C16H14N2O4S
Molecular Weight 333.336
CAS No. 1346601-29-3
Cat. No. B583822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy Valdecoxib-13C2,15N
CAS1346601-29-3
Synonyms4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]-benzenesulfonamide-13C2,15N; 
Molecular FormulaC16H14N2O4S
Molecular Weight333.336
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO
InChIInChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)/i10+1,14+1,18+1
InChIKeyUJSFKTUZOASIPA-URAPMWEKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy Valdecoxib-13C2,15N Specifications for Method Development


1-Hydroxy Valdecoxib-13C2,15N is a stable isotope-labeled internal standard (SIL-IS) corresponding to the primary hydroxylated metabolite (M1) of the COX-2 selective inhibitor valdecoxib. The compound is labeled with carbon-13 (13C2) and nitrogen-15 (15N), resulting in a nominal mass shift of +3 Da compared to the unlabeled analyte (1-Hydroxy Valdecoxib, CAS 181695-81-8), which has a molecular weight of 330.36 g/mol [1]. This mass difference facilitates its use as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of the metabolite in complex biological matrices [2].

Why Generic Internal Standards Are Inadequate


Quantitative LC-MS/MS analysis of 1-Hydroxy Valdecoxib in biological samples is highly susceptible to matrix effects and variable extraction recovery, which cannot be adequately compensated for by using structural analogs or non-isotopic internal standards. The FDA and other regulatory bodies strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte to correct for these variables and ensure method accuracy and precision [1]. Unlike deuterated (2H) labels, which can exhibit chromatographic retention time shifts due to differences in hydrophobicity [2], the incorporation of 13C and 15N isotopes ensures near-identical physicochemical properties and co-elution with the target analyte, providing superior compensation for ion suppression or enhancement.

Quantitative Evidence for Selecting 1-Hydroxy Valdecoxib-13C2,15N


Chromatographic Co-elution vs. Deuterated Internal Standards

Unlike deuterium (2H) labeled analogs such as Valdecoxib-D3, which are known to sometimes exhibit a chromatographic retention time shift due to altered hydrophobicity, 13C and 15N labeled standards have been shown to co-elute identically with their unlabeled counterparts. This is a critical factor for precise compensation of matrix effects in LC-MS/MS [1]. This class-level advantage applies directly to 1-Hydroxy Valdecoxib-13C2,15N, ensuring that the internal standard experiences the exact same ionization conditions as the analyte, leading to more accurate quantification.

LC-MS/MS Bioanalysis Method Validation

FDA Guidance Compliance for Method Validation

The FDA's Bioanalytical Method Validation guidance for industry recommends using a stable isotope-labeled internal standard for each analyte to achieve the most reliable quantification. This is because a properly matched SIL-IS corrects for variability in sample preparation, extraction recovery, and ionization efficiency [1]. Methods employing 1-Hydroxy Valdecoxib-13C2,15N are thus better positioned for regulatory acceptance in pharmacokinetic and clinical studies compared to methods relying on a single, non-isotopic internal standard (e.g., ketoprofen) for multiple analytes [2].

Regulatory Compliance Bioanalytical Method Validation Pharmacokinetics

Mass Shift Discrimination in LC-MS/MS

The isotopic label (13C2,15N) confers a nominal mass increase of +3 Da compared to unlabeled 1-Hydroxy Valdecoxib (molecular weight 330.36 g/mol) [1]. This distinct mass shift is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels in the mass spectrometer, a critical requirement for accurate quantification. While the unlabeled analyte has a precursor-to-product ion transition of m/z 329→196 [2], the labeled internal standard's transition will be offset by +3 Da, allowing for unequivocal discrimination and integration.

LC-MS/MS Quantitative Analysis Mass Spectrometry

Primary Application Scenarios for 1-Hydroxy Valdecoxib-13C2,15N


Clinical PK Studies of Parecoxib and Valdecoxib

This internal standard is essential for developing and validating LC-MS/MS methods to quantify the hydroxylated metabolite (OH-VX) of valdecoxib in human or animal plasma following administration of parecoxib sodium or valdecoxib. Its use is critical for generating reliable pharmacokinetic data that meets regulatory standards, as implied by FDA guidance [1], and for ensuring accurate assessment of drug metabolism and exposure [2].

Non-Clinical ADME and Toxicology Studies

In drug metabolism and pharmacokinetic (DMPK) studies, 1-Hydroxy Valdecoxib-13C2,15N can be used as an internal standard to accurately measure the formation of the M1 metabolite in various biological matrices (e.g., plasma, urine, microsomal incubations). The superior compensation for matrix effects provided by the 13C/15N label [1] ensures data integrity when analyzing complex samples, which is crucial for understanding the drug's disposition and potential toxicity.

Bioanalytical Method Validation for DDI Studies

When investigating potential interactions between valdecoxib (or its prodrug parecoxib) and other co-administered drugs, a robust bioanalytical method is required. Using 1-Hydroxy Valdecoxib-13C2,15N as a dedicated SIL-IS helps to ensure that the quantification of the metabolite is not confounded by the presence of other drugs or their metabolites in the sample. This specificity and reliability are vital for generating conclusive DDI data, as recommended by regulatory guidelines [1].

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